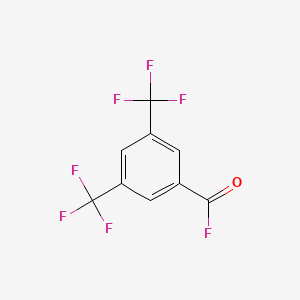
3,5-bis(trifluoromethyl)benzoyl Fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(trifluoromethyl)benzoyl Fluoride is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzoyl fluoride moiety. This compound is notable for its high electronegativity and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)benzoyl Fluoride typically involves the fluorination of 3,5-bis(trichloromethyl)benzoyl chloride. This process can be achieved using anhydrous hydrogen fluoride or antimony pentafluoride as fluorinating agents . The reaction conditions often require controlled temperatures and the presence of a Lewis acid to facilitate the conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive and corrosive fluorinating agents. Safety measures are crucial to prevent exposure to hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Bis(trifluoromethyl)benzoyl Fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can be involved in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Addition Reactions: The compound can also undergo addition reactions with suitable reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds.
Major Products Formed: The major products formed depend on the type of reaction. For nucleophilic substitution, the products are typically substituted benzoyl derivatives. Oxidation reactions may yield carboxylic acids or other oxidized forms.
Applications De Recherche Scientifique
3,5-Bis(trifluoromethyl)benzoyl Fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drugs.
Medicine: Investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Bis(trifluoromethyl)benzoyl Fluoride involves its interaction with molecular targets through its highly electronegative trifluoromethyl groups. These groups can enhance the binding affinity of the compound to enzymes or receptors, thereby modulating their activity. The compound can also participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles, leading to the formation of new chemical entities .
Comparaison Avec Des Composés Similaires
3,5-Bis(trifluoromethyl)benzoyl Chloride: Similar in structure but contains a chloride group instead of a fluoride group.
3,5-Bis(trifluoromethyl)benzoic Acid: Contains a carboxylic acid group instead of a benzoyl fluoride moiety.
3,5-Bis(trifluoromethyl)benzamide: Features an amide group in place of the fluoride group.
Uniqueness: 3,5-Bis(trifluoromethyl)benzoyl Fluoride is unique due to its high reactivity and the presence of the fluoride group, which imparts distinct chemical properties. The trifluoromethyl groups enhance the compound’s stability and electronegativity, making it valuable in various applications where these properties are desired .
Propriétés
IUPAC Name |
3,5-bis(trifluoromethyl)benzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F7O/c10-7(17)4-1-5(8(11,12)13)3-6(2-4)9(14,15)16/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHFLVWEZXAEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














